molecular formula C21H21N3O5S B14967102 4-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B14967102
M. Wt: 427.5 g/mol
InChI Key: JVQBZJWLBWMJMM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, and thieno[3,4-c]pyrazol groups

Preparation Methods

The synthesis of 4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as ethyl bromoacetate, 4-methoxyphenylhydrazine, and various catalysts under controlled conditions. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and methoxy groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-c]pyrazol core may play a crucial role in binding to these targets, modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazol derivatives and benzamide analogs. Compared to these, 4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide may exhibit unique properties due to its specific functional groups and overall structure. This uniqueness can be highlighted in its binding affinity, selectivity, and potential therapeutic applications.

Similar compounds include:

  • Thieno[3,4-c]pyrazol derivatives
  • Benzamide analogs
  • Other ethoxy and methoxy substituted compounds

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O5S/c1-3-29-17-8-4-14(5-9-17)21(25)22-20-18-12-30(26,27)13-19(18)23-24(20)15-6-10-16(28-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25)

InChI Key

JVQBZJWLBWMJMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC

Origin of Product

United States

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